

# Thalidomide-NH-CH2-COO(t-Bu) molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Thalidomide-NH-CH2-COO(t-Bu)

Cat. No.: B15136094 Get Quote

# In-Depth Technical Guide: Thalidomide-NH-CH2-COO(t-Bu)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Thalidomide-NH-CH2-COO(t-Bu), also known as tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate, is a crucial chemical intermediate in the rapidly advancing field of targeted protein degradation. This molecule serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's natural protein disposal machinery. By incorporating this moiety, researchers can design heterobifunctional PROTACs that selectively recruit CRBN to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental considerations for Thalidomide-NH-CH2-COO(t-Bu) in the context of PROTAC development, with a focus on the degradation of Bromodomain and Extra-Terminal (BET) proteins.

## **Molecular Profile**



The fundamental chemical properties of **Thalidomide-NH-CH2-COO(t-Bu)** are summarized below.

| Property          | Value                                                                                       | Source         |
|-------------------|---------------------------------------------------------------------------------------------|----------------|
| Molecular Formula | C19H21N3O6                                                                                  | PubChem[1]     |
| Molecular Weight  | 387.4 g/mol                                                                                 | PubChem[1]     |
| IUPAC Name        | tert-butyl 2-[[2-(2,6-<br>dioxopiperidin-3-yl)-1,3-<br>dioxoisoindol-4-<br>yl]amino]acetate | PubChem[1]     |
| CAS Number        | 2093386-23-1                                                                                | MedChemExpress |

## **Mechanism of Action in PROTACs**

**Thalidomide-NH-CH2-COO(t-Bu)** is a critical component of PROTACs designed to hijack the ubiquitin-proteasome system (UPS) for targeted protein degradation. The thalidomide-derived portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN). A complete PROTAC molecule is formed by linking this E3 ligase ligand to a separate ligand that binds to a target protein of interest via a chemical linker.

The mechanism of action for a PROTAC utilizing a **Thalidomide-NH-CH2-COO(t-Bu)**-derived E3 ligase ligand can be summarized in the following steps:

- Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.
- Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
- Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.



This process results in the selective removal of the target protein from the cell, offering a powerful alternative to traditional small-molecule inhibition.



Click to download full resolution via product page

Mechanism of PROTAC-mediated protein degradation.

# **Application in BET Protein Degradation**

A primary application for PROTACs derived from **Thalidomide-NH-CH2-COO(t-Bu)** is the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC, and are implicated in various cancers.

Degradation of BET proteins has been shown to be a promising therapeutic strategy. By removing these proteins, the downstream signaling pathways that they regulate are disrupted, leading to anti-proliferative effects in cancer cells.

## **Downstream Signaling Effects**



The degradation of BET proteins by a PROTAC leads to the downregulation of critical oncogenic signaling pathways. In many cancers, particularly prostate cancer, there is a complex interplay between BET proteins and the Androgen Receptor (AR) and c-MYC signaling pathways. BET proteins are known to regulate the transcription of both AR and c-MYC. Therefore, the degradation of BET proteins leads to a subsequent reduction in the levels of AR and c-MYC, resulting in cell cycle arrest and apoptosis.



Click to download full resolution via product page

Downstream signaling of BET protein degradation.

## **Experimental Protocols**

The evaluation of a PROTAC's efficacy in degrading a target protein is a critical step in its development. Western blotting is a standard and robust method for quantifying the reduction in target protein levels following PROTAC treatment.



## **Western Blot Analysis of Target Protein Degradation**

This protocol provides a general framework for assessing the degradation of a target protein (e.g., BRD4) in cultured cells treated with a PROTAC synthesized using **Thalidomide-NH-CH2-COO(t-Bu)**.

#### Materials:

- Cell line expressing the target protein (e.g., human cancer cell line)
- PROTAC stock solution (in DMSO)
- Vehicle control (DMSO)
- Cell culture medium and supplements
- · Phosphate-buffered saline (PBS), ice-cold
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

#### Procedure:



- · Cell Seeding and Treatment:
  - Seed cells in appropriate culture plates and allow them to adhere overnight.
  - Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
- Cell Lysis and Protein Quantification:
  - After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
  - Clarify the lysates by centrifugation and collect the supernatant.
  - Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation and SDS-PAGE:
  - Normalize the protein concentration of all samples.
  - Add Laemmli sample buffer and denature the proteins by boiling.
  - Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Protein Transfer and Immunoblotting:
  - Transfer the separated proteins to a membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detection and Analysis:
  - Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

## Foundational & Exploratory





- Strip the membrane and re-probe with a loading control antibody.
- Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
   From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.





Click to download full resolution via product page

Experimental workflow for Western blot analysis.



## Conclusion

**Thalidomide-NH-CH2-COO(t-Bu)** is an indispensable tool for researchers engaged in the design and synthesis of PROTACs. Its ability to effectively recruit the Cereblon E3 ligase provides a robust platform for the targeted degradation of a wide array of proteins implicated in human diseases. A thorough understanding of its molecular characteristics, mechanism of action, and the appropriate experimental methodologies for evaluating the resulting PROTACs is paramount for the successful development of this novel therapeutic modality. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the field of targeted protein degradation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Positive Role of c-Myc in Regulating Androgen Receptor and its Splice Variants in Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thalidomide-NH-CH2-COO(t-Bu) molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136094#thalidomide-nh-ch2-coo-t-bu-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com